
N'-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide typically involves the reaction of 2-chloroacetyl chloride with 4-amino-1H-imidazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives with extended conjugation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their
Propriétés
Numéro CAS |
108224-06-2 |
|---|---|
Formule moléculaire |
C8H11ClN4O |
Poids moléculaire |
214.653 |
Nom IUPAC |
N/'-[5-(2-chloroacetyl)-1H-imidazol-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H11ClN4O/c1-13(2)5-12-8-7(6(14)3-9)10-4-11-8/h4-5H,3H2,1-2H3,(H,10,11)/b12-5+ |
Clé InChI |
DJDJKGXQQUUUDU-LFYBBSHMSA-N |
SMILES |
CN(C)C=NC1=C(NC=N1)C(=O)CCl |
Synonymes |
Methanimidamide, N-[5-(chloroacetyl)-1H-imidazol-4-yl]-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



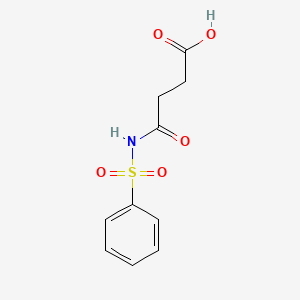
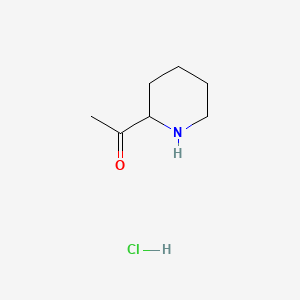
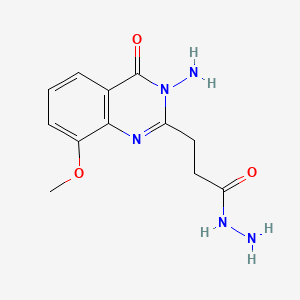
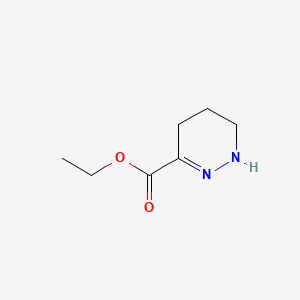
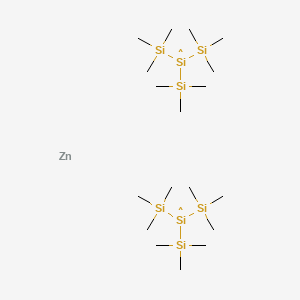
![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)

![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)

